molecular formula C10H12FN5O2 B1675014 Lodenosine CAS No. 110143-10-7

Lodenosine

Cat. No. B1675014
CAS RN: 110143-10-7
M. Wt: 253.23 g/mol
InChI Key: KBEMFSMODRNJHE-UHFFFAOYSA-N
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Scientific Research Applications

Lodenosine has been primarily studied for its potential as an anti-HIV agent. Its applications in scientific research include:

Mechanism of Action

Lodenosine exerts its effects by inhibiting the reverse transcriptase enzyme in HIV. This enzyme is crucial for the replication of the virus. By incorporating into the viral DNA, this compound terminates the DNA chain elongation, thereby preventing the virus from replicating . The molecular targets involved include the reverse transcriptase enzyme and the viral DNA.

Preparation Methods

The synthesis of lodenosine involves the fluorination of 2′,3′-dideoxyadenosine. The process typically includes the following steps:

Industrial production methods for this compound are not well-documented due to its discontinued status. the synthetic route would likely involve similar steps on a larger scale with optimizations for yield and purity.

Chemical Reactions Analysis

Lodenosine undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the nucleoside analog structure.

    Substitution: The fluorine atom in this compound can be substituted under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically modified nucleoside analogs .

Comparison with Similar Compounds

Lodenosine is similar to other nucleoside analogs such as:

    Didanosine (2′,3′-dideoxyadenosine): The parent compound of this compound, used as an anti-HIV agent.

    Zidovudine (AZT): Another nucleoside analog used in HIV treatment.

    Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.

This compound is unique due to its fluorine substitution, which provides greater chemical and enzymatic stability compared to its parent compound .

properties

IUPAC Name

[5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEMFSMODRNJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869523
Record name 9-(2,3-Dideoxy-2-fluoropentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110143-10-7
Record name .beta.-Fluoro-ddA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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